molecular formula C14H18N2O B8485572 1h-Indole-7-acetamide,n,n-diethyl-

1h-Indole-7-acetamide,n,n-diethyl-

Cat. No.: B8485572
M. Wt: 230.31 g/mol
InChI Key: ZKMWFZKXEUYMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-7-acetamide,n,n-diethyl- is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-7-acetamide,n,n-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-7-acetamide,n,n-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N,N-diethyl-2-(1H-indol-7-yl)acetamide

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)13(17)10-12-7-5-6-11-8-9-15-14(11)12/h5-9,15H,3-4,10H2,1-2H3

InChI Key

ZKMWFZKXEUYMIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC2=C1NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diethyl-2-(2-nitrophenyl)acetamide (87.2 g, 0.369 mol) is dissolved in tetrahydrofuran (1.5L), and the mixture is cooled to −70° C. To the mixture is added dropwise a 1M solution of vinylmagnesium bromide in tetrahydrofuran (1.11 L, 1.11 mol). After the addition, the mixture is stirred at −50° C. for additional 5 hours. The reaction solution is poured into an aqueous ammonium chloride solution, and the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (chloroform, hexane/ethyl acetate=4/1) to give the title compound (4.02 g, yield: 5%).
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 L
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
5%

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